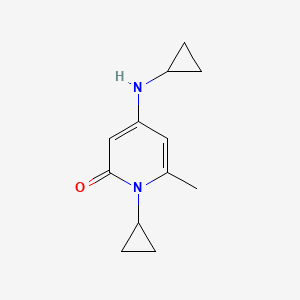

1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one

説明

1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one is a bicyclic organic compound featuring a dihydropyridinone core substituted with cyclopropyl and methyl groups. Its structure combines a six-membered partially unsaturated ring (1,2-dihydropyridin-2-one) with two cyclopropyl moieties, which may confer unique steric and electronic properties.

特性

IUPAC Name |

1-cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(13-9-2-3-9)7-12(15)14(8)11-4-5-11/h6-7,9,11,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDZOULMIRRNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178408 | |

| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949815-84-2 | |

| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an antimicrobial agent and its effects on various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

The proposed mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism is similar to that of established antibiotics such as fluoroquinolones.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various dihydropyridine derivatives. The study found that this compound exhibited promising activity against a panel of pathogens including methicillin-resistant Staphylococcus aureus (MRSA) .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the cyclopropyl group significantly influenced the compound's potency. The presence of additional nitrogen atoms in the structure enhanced binding affinity to bacterial targets .

Study 3: In Vivo Efficacy

In vivo studies demonstrated that this compound could reduce bacterial load in infected animal models. Treatment with the compound resulted in a significant decrease in infection severity compared to control groups .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural features invite comparison with other heterocyclic and cyclopropyl-containing molecules. Below is a detailed analysis:

Cyclopropylamino-Substituted Analogs

- Abacavir ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol): Structural Similarity: Both compounds share a cyclopropylamino group, which is critical for binding to viral enzymes (e.g., HIV reverse transcriptase) . Functional Differences: Abacavir is a purine nucleoside analog, whereas 1-cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one lacks a sugar moiety and nucleobase. Biological Activity: Abacavir exhibits antiviral activity against FIV (feline immunodeficiency virus) in vitro but shows higher cytotoxicity compared to other nucleoside analogs . No similar data are available for the target compound.

Dihydropyridinone Derivatives

- Impurity B(EP) (4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one): Structural Similarity: Both contain a dihydroheterocyclic ring system. Key Differences: Impurity B(EP) has a diazepine ring fused to pyridine rings, whereas the target compound features a single dihydropyridinone ring with cyclopropyl substituents . Regulatory Context: Impurity B(EP) is a pharmacopeial reference standard, emphasizing its relevance in pharmaceutical quality control .

Triazine Derivatives

- D1 (3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol): Structural Similarity: Both compounds have a six-membered heterocyclic core (triazine vs. dihydropyridinone). Functional Differences: D1 includes an allylsulfanyl group, which enhances interaction with bacterial enzymes. The target compound’s cyclopropyl groups may instead influence steric hindrance or metabolic stability . No comparable studies exist for the target compound.

Comparative Data Table

準備方法

Palladium-Catalyzed Cross-Coupling Approach

One of the primary synthetic strategies employs palladium-catalyzed coupling reactions to construct the dihydropyridinone scaffold bearing cyclopropyl substituents.

-

- Palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct or tris-(dibenzylideneacetone)dipalladium(0).

- Bases like potassium carbonate, cesium carbonate, or sodium bicarbonate.

- Solvents including 1,4-dioxane, water, and sometimes N,N-dimethylformamide.

- Reaction temperatures typically around 80–100 °C.

- Inert atmosphere (nitrogen purging) to prevent catalyst deactivation.

-

- A bromo-substituted dihydropyridinone intermediate is reacted with a cyclopropyl-containing boronate ester or pyrazole derivative.

- The mixture is heated under nitrogen with the palladium catalyst and base, facilitating Suzuki-Miyaura or related cross-coupling.

- Post-reaction workup involves extraction, washing with aqueous bases or brine, and concentration.

- Purification is achieved through column chromatography or preparatory HPLC.

| Step Description | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Coupling of bromo-dihydropyridinone with cyclopropyl boronate | 69 | Pd catalyst, Cs2CO3, XPhos, 1,4-dioxane/H2O, 100°C, 1.5 h | Microwave heating accelerates reaction; purified by silica gel chromatography |

| Coupling with bis(diphenylphosphino)ferrocene Pd | Variable | 1,4-dioxane, water, 80°C, 4 h, inert atmosphere | Followed by amide formation steps |

These palladium-catalyzed steps are crucial for installing the cyclopropylamino substituent at the 4-position of the dihydropyridinone ring.

Amide Bond Formation via Isocyanate Addition

Following the cross-coupling step, the amino functionality is introduced or modified through reaction with isocyanates to form urea or amide linkages.

-

- The intermediate bearing the cyclopropyl-substituted dihydropyridinone core is treated with alkyl or aryl isocyanates (e.g., 1-fluoro-4-isocyanatobenzene or 2-isocyanatopropane).

- The reaction is catalyzed by DMAP (4-dimethylaminopyridine) and conducted in solvents such as 1,2-dichloroethane or 1,4-dioxane.

- Conditions typically involve mild heating (50–80 °C) for several hours to overnight.

- The product is isolated by extraction and purified by preparative HPLC.

-

- This method allows for selective N-alkylation or N-acylation, introducing the cyclopropylamino moiety with high specificity.

- The use of isocyanates facilitates the formation of urea or amide linkages critical for biological activity.

| Reaction Step | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Reaction with 1-fluoro-4-isocyanatobenzene | DMAP catalyst, 50 °C, overnight | Not specified | Formation of N-(4-fluorophenyl)carboxamide intermediate |

| Reaction with 2-isocyanatopropane | DMAP catalyst, 80 °C, 3 h | Not specified | Formation of N-isopropyl carboxamide derivative |

This step is often performed after the palladium-catalyzed coupling and is critical for final functional group installation.

Multi-Step Synthesis Involving Esterification, Hydrolysis, and Oxidation (Related Analogues)

In related synthetic routes for pyridone derivatives structurally similar to 1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one, the following steps are used:

- Conversion of cyclopropylalanine to bromopropanoic acid derivatives.

- Esterification to methyl esters using thionyl chloride in methanol.

- N-alkylation with Boc-protected aminopyridones using cesium carbonate in acetonitrile.

- Hydrolysis of esters to carboxylic acids.

- Coupling with amino acid derivatives via HATU-mediated peptide bond formation.

- Reduction of esters to alcohols with lithium borohydride.

- Oxidation to aldehydes or ketones using Dess–Martin periodinane (DMP).

This sequence improves overall yield and reduces reaction time compared to older methods.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of bromopropanoic acid | SOCl2 in MeOH | 90 (over 2 steps) | High yield intermediate preparation |

| N-alkylation with Boc-aminopyridone | Cs2CO3, MeCN, 70 °C | 70 | Purified by chromatography |

| Peptide coupling | HATU, triethylamine | 92 | High efficiency amidation |

| Reduction and oxidation | LiBH4 reduction, DMP oxidation | 96 (combined) | Conversion to aldehyde intermediate |

This method, although more complex, is valuable for preparing α-ketoamide intermediates and analogues relevant to the target compound’s scaffold.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | Pd(dppf)Cl2, K2CO3, 1,4-dioxane, N2 | 80 °C, 4 h | 55–69 | Installation of cyclopropyl substituent |

| 2 | Amide/urea formation (isocyanate) | Isocyanates, DMAP, 1,2-dichloroethane or dioxane | 50–80 °C, 3–overnight h | Not specified | Functionalization of amino group |

| 3 | Esterification and hydrolysis | SOCl2, MeOH, Cs2CO3, HATU | Varied | 70–92 | Preparation of intermediates |

| 4 | Reduction and oxidation | LiBH4, DMP | Room temp to mild heating | 96 (combined) | Conversion to aldehyde/keto intermediates |

Research Findings and Optimization Notes

- The use of palladium catalysts with appropriate ligands (e.g., XPhos, dppf) significantly improves coupling efficiency and yield.

- Microwave-assisted heating can reduce reaction times for cross-coupling steps.

- The choice of base (cesium carbonate vs potassium carbonate) and solvent mixture (dioxane/water) influences reaction rate and selectivity.

- Amide bond formation via isocyanates is highly selective and compatible with sensitive functional groups.

- Multi-step sequences involving ester hydrolysis and oxidation provide access to α-ketoamide intermediates with improved overall yields and fewer purification steps compared to older methods.

- Diastereomeric mixtures can form during synthesis due to racemization at chiral centers; chromatographic separation and stereochemical control are crucial for obtaining active isomers.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A cyclocondensation approach is typically employed, using cyclopropylamine derivatives and ketone precursors under reflux in anhydrous solvents like acetonitrile or DMF. Catalysts such as p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency. Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:ketone). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify cyclopropane protons (δ ~0.7–1.2 ppm) and dihydropyridinone carbonyl signals (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₂O: 190.1106). FT-IR validates carbonyl stretches (~1680 cm⁻¹). Discrepancies between experimental and computational (DFT) NMR shifts may require X-ray crystallography for definitive stereochemical assignment .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : By-products include unreacted cyclopropylamine (detected via TLC, Rf ~0.3 in ethyl acetate) or cyclopropane ring-opened derivatives. HPLC with UV detection (C18 column, acetonitrile/water mobile phase) quantifies impurities. Reference standards for related dihydropyridinones (e.g., 3-amino-2-chloro-4-methylpyridine) can aid identification .

Advanced Research Questions

Q. How can contradictory stereochemical assignments from NMR and computational models be resolved?

- Methodological Answer : Perform dynamic NMR experiments (e.g., variable-temperature or NOESY) to assess rotational barriers around the cyclopropane ring. Compare experimental VCD (vibrational circular dichroism) spectra with DFT-simulated data to resolve enantiomeric configurations. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemistry .

Q. What strategies mitigate low solubility in aqueous media for biological assays?

- Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl groups) at the 6-methyl position or employ solubilizing agents like β-cyclodextrin (5–10% w/v). For in vitro assays, co-solvents (e.g., DMSO ≤0.1%) or surfactant-assisted dispersion (e.g., CTAB at critical micelle concentration) can enhance bioavailability without cytotoxicity .

Q. How should researchers address discrepancies in bioactivity data across enzyme inhibition vs. cell-based assays?

- Methodological Answer : Validate assay conditions by checking compound stability (HPLC post-incubation) and protein binding (equilibrium dialysis). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis). Contradictions may arise from off-target effects or metabolic conversion—employ LC-MS/MS to track metabolite formation .

Data Contradiction Analysis

Q. If X-ray crystallography reveals a planar dihydropyridinone ring while DFT predicts slight puckering, how is this resolved?

- Methodological Answer : Analyze torsional angles from X-ray data (e.g., Cremer-Pople parameters) to quantify ring puckering. Re-optimize DFT calculations using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) with implicit solvation. Experimental electron density maps (Hirshfeld analysis) may reveal crystal packing forces flattening the ring .

Q. When SAR studies show conflicting trends in substituent effects, what statistical tools clarify structure-activity relationships?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Charton parameters), and lipophilic (ClogP) descriptors with activity. Outliers may indicate unaccounted factors like intramolecular H-bonding (assessed via IR or MD simulations) .

Tables for Key Data

| Analytical Method | Key Parameters | Application Example |

|---|---|---|

| HPLC (Impurity Profiling) | C18 column, 1.0 mL/min, 254 nm | Quantify unreacted amine (Rt = 3.2 min) |

| ¹H NMR (DMSO-d₆) | δ 1.02 (m, 4H, cyclopropane), δ 6.24 (s, 1H, dihydropyridinone) | Confirm cyclopropane integrity |

| HRMS (ESI+) | [M+H]⁺ = 190.1106 (calc.), 190.1103 (obs.) | Validate molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。